One documented application of 1,3-Diisopropylbenzene is as a starting material in the synthesis of Benzene-1,3,5-Triphosphonic Acid. This process is described in various scientific papers and product descriptions from chemical suppliers [, , ]. However, the specific details of the synthesis and the properties of the resulting Benzene-1,3,5-Triphosphonic Acid are beyond the scope of this response.
1,3-Diisopropylbenzene is an aromatic hydrocarbon with the chemical formula and is one of three isomeric diisopropylbenzenes, alongside 1,2-diisopropylbenzene and 1,4-diisopropylbenzene. This compound appears as a colorless liquid that is immiscible in water, with a boiling point of approximately 203°C. It is primarily used as a solvent and chemical intermediate in various industrial applications, particularly in the synthesis of resorcinol, a compound utilized in adhesives, dyes, and pharmaceuticals .
Common reagents for these reactions include bromine for bromination and nitric acid for nitration. The specific products formed depend on the reaction conditions and reagents used .
1,3-Diisopropylbenzene can be synthesized through several methods:
These synthesis methods highlight its role as an important precursor in organic synthesis.
1,3-Diisopropylbenzene belongs to a family of diisopropylbenzenes that includes:
Compound Name | Chemical Formula | Boiling Point (°C) | Unique Features |
---|---|---|---|
1,2-Diisopropylbenzene | 205 | Primarily used in organic synthesis | |
1,4-Diisopropylbenzene | 210 | More stable; less reactive than 1,3-isomer | |
1,3-Diisopropylbenzene | 203 | Key precursor for resorcinol production |
The uniqueness of 1,3-diisopropylbenzene lies in its specific reactivity patterns and its role as a precursor to resorcinol through the Hock rearrangement. While all three isomers share similar physical properties and chemical formulas, their distinct structural arrangements lead to different reactivities and applications in industrial chemistry .
Irritant;Health Hazard;Environmental Hazard